![molecular formula C24H19ClN2O5 B6489830 3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide CAS No. 862830-15-7](/img/structure/B6489830.png)
3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(4-chlorophenoxy)acetamido]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide is a synthetic compound that has been used in scientific research for a variety of applications. This compound has a distinctive chemical structure and is composed of a benzofuran-2-carboxamide core, a 4-chlorophenoxyacetamide side chain, and a 2-methoxyphenyl moiety. It has been studied for its biochemical and physiological effects, and its potential applications in laboratory experiments.
Scientific Research Applications
ATF4 Inhibition for Cancer Treatment
Anti-Inflammatory Properties
Neurodegenerative Diseases
Cardiovascular Health
Antimicrobial Activity
Drug Delivery Systems
Mechanism of Action
Target of Action
The primary target of this compound is ATF4 (Activating Transcription Factor 4) . ATF4 is a transcription factor that plays a crucial role in cellular stress response. It is also involved in the regulation of gene expression during cellular responses to amino acid deprivation, oxidative stress, and other forms of stress .
Mode of Action
The compound acts as an inhibitor of ATF4 . By inhibiting ATF4, it can modulate the transcriptional activity of genes regulated by this transcription factor . The compound also inhibits TMEM206 (Transient receptor potential melastatin member 4) , a channel that conducts Cl− ions across plasma and vesicular membranes .
Biochemical Pathways
The inhibition of ATF4 affects various biochemical pathways associated with cellular stress response . In particular, it can impact the Integrated Stress Response (ISR) pathway, which is activated in response to various forms of cellular stress . The inhibition of TMEM206 can affect ion homeostasis and cellular signaling .
Pharmacokinetics
This suggests that it can cross cell membranes and reach its intracellular targets .
Result of Action
The inhibition of ATF4 and TMEM206 can have various molecular and cellular effects. For instance, it can modulate gene expression, affect ion homeostasis, and alter cellular signaling .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as pH. This suggests that the compound’s action, efficacy, and stability can be influenced by the acidity of its environment .
properties
IUPAC Name |
3-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-methoxyphenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5/c1-30-20-9-5-3-7-18(20)26-24(29)23-22(17-6-2-4-8-19(17)32-23)27-21(28)14-31-16-12-10-15(25)11-13-16/h2-13H,14H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEQKHCGHFBQIFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.